

Spectroscopic data of Ethyl 3-chloro-2-hydroxypropanoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Ethyl 3-chloro-2-hydroxypropanoate</i>
CAS No.:	40149-32-4
Cat. No.:	B121824

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An In-depth Technical Guide to the Predicted Spectroscopic Profile of **Ethyl 3-chloro-2-hydroxypropanoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-2-hydroxypropanoate is a chiral bifunctional molecule of interest in organic synthesis, serving as a versatile building block for various complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its structural characteristics is paramount for its application and for quality control during its synthesis. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide provides a comprehensive, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the influence of the molecule's distinct functional groups—an ethyl ester, a secondary alcohol, and a primary alkyl chloride—we offer an authoritative interpretation of the expected spectral data. This document is designed to serve as a reliable reference for researchers,

enabling them to identify, characterize, and utilize **Ethyl 3-chloro-2-hydroxypropanoate** with confidence.

Molecular Structure and Spectroscopic Overview

The structure of **Ethyl 3-chloro-2-hydroxypropanoate** contains several key features that dictate its spectroscopic signature:

- **Chiral Center:** The carbon at the C2 position, bonded to the hydroxyl group, is a stereocenter.
- **Ethyl Ester Group:** Comprising a carbonyl (C=O) group and an ethoxy (-OCH₂CH₃) moiety.
- **Hydroxypropyl Chloride Backbone:** A three-carbon chain featuring a hydroxyl group at C2 and a chlorine atom at C3.

These functionalities create distinct chemical environments for each proton and carbon atom, which can be resolved and identified using various spectroscopic techniques.

Caption: Structure of **Ethyl 3-chloro-2-hydroxypropanoate** with proton environments labeled.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted spectrum of **Ethyl 3-chloro-2-hydroxypropanoate** in a standard deuterated solvent like CDCl₃ would exhibit five distinct signals.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Ethyl 3-chloro-2-hydroxypropanoate** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

- **Data Acquisition:** Acquire the spectrum at room temperature. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Spectral Interpretation

The electronegativity of the ester, hydroxyl, and chlorine groups significantly influences the chemical shifts of adjacent protons, deshielding them and moving their signals downfield.

- **H (a) - Ethyl CH₃:** This signal is expected to appear as a triplet around δ 1.3 ppm. It is split by the two adjacent protons of the ethyl CH₂ group ($n+1$ rule, $2+1=3$).
- **H (b) - Ethyl CH₂:** This signal will be a quartet located further downfield, around δ 4.2-4.3 ppm, due to the deshielding effect of the adjacent ester oxygen. It is split by the three protons of the methyl group ($3+1=4$). The chemical shift for the equivalent protons in Ethyl 3-chloropropionate is observed at approximately 4.19 ppm^[1].
- **H (e) - Chloromethyl CH₂:** These two protons are diastereotopic due to the adjacent chiral center (C4). They are expected to appear as two separate signals, likely a doublet of doublets each, around δ 3.7-3.9 ppm. They are coupled to the methine proton (H-d) and to each other (geminal coupling). The chlorine atom strongly deshields these protons. For comparison, the CH₂Cl protons in Ethyl 3-chloropropionate appear at δ 3.75 ppm^[1].
- **H (d) - Methine CH:** This proton, attached to the carbon bearing the hydroxyl group, is expected to be a multiplet (specifically, a doublet of doublets) around δ 4.4-4.5 ppm. It is significantly deshielded by both the adjacent ester carbonyl group and the hydroxyl group. It is coupled to the two diastereotopic protons of the CH₂Cl group.
- **OH Proton:** The signal for the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet anywhere between δ 2.0-4.0 ppm.

Predicted ¹H NMR Data Summary

Label	Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
a	-OCH ₂ CH ₃	~ 1.3	Triplet (t)	3H
b	-OCH ₂ CH ₃	~ 4.25	Quartet (q)	2H
e	-CH ₂ Cl	~ 3.8	Doublet of Doublets (dd)	2H
d	-CH(OH)-	~ 4.4	Multiplet (m)	1H
-	-OH	2.0 - 4.0	Broad Singlet (br s)	1H

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For **Ethyl 3-chloro-2-hydroxypropanoate**, five distinct signals are predicted, corresponding to each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial to improve the signal-to-noise ratio.
- **Instrument Setup:** Use a ¹³C NMR spectrometer, typically operating at 100 MHz for a 400 MHz proton instrument.
- **Data Acquisition:** Employ a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. A sufficient number of scans should be averaged to obtain a good quality spectrum.
- **Processing:** Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent peak (CDCl₃ at δ 77.16 ppm) is often used for calibration.

Spectral Interpretation

- **Carbonyl Carbon (c):** The ester carbonyl carbon is the most deshielded and will appear furthest downfield, predicted around δ 170-172 ppm.
- **Methine Carbon (-CH(OH)-):** This carbon, attached to an oxygen atom, is expected to be in the range of δ 70-75 ppm.
- **Ethoxy CH₂ Carbon (-OCH₂CH₃):** The carbon of the ethyl group attached to the ester oxygen is predicted to appear around δ 62-64 ppm. In Ethyl 3-chloropropionate, this carbon appears at δ 61.2 ppm.
- **Chloromethyl CH₂ Carbon (-CH₂Cl):** The carbon bonded to the highly electronegative chlorine atom is expected around δ 45-48 ppm.
- **Ethoxy CH₃ Carbon (-OCH₂CH₃):** The terminal methyl carbon of the ethyl group is the most shielded and will appear furthest upfield, around δ 14 ppm.

Predicted ¹³C NMR Data Summary

Assignment	Predicted Chemical Shift (δ , ppm)
C=O	~ 171
-CH(OH)-	~ 72
-OCH ₂ CH ₃	~ 63
-CH ₂ Cl	~ 46
-OCH ₂ CH ₃	~ 14

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a single drop of neat liquid **Ethyl 3-chloro-2-hydroxypropanoate** directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Spectral Interpretation

The IR spectrum will be dominated by absorptions from the hydroxyl and carbonyl groups.

- O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm^{-1} , characteristic of the hydroxyl group involved in hydrogen bonding[2].
- C-H Stretch: Absorptions just below 3000 cm^{-1} (typically 2980-2850 cm^{-1}) will correspond to the stretching vibrations of the sp^3 C-H bonds in the ethyl and propyl chains.
- C=O Stretch: A very strong, sharp absorption band is predicted in the range of 1750-1735 cm^{-1} , which is characteristic of an aliphatic ester carbonyl group[3].
- C-O Stretch: Two distinct C-O stretching bands are expected. The C-O stretch of the ester group will appear as a strong band between 1300-1150 cm^{-1} . The C-O stretch of the secondary alcohol will appear in the 1150-1050 cm^{-1} region.
- C-Cl Stretch: A moderate to strong absorption in the fingerprint region, between 800-600 cm^{-1} , will correspond to the C-Cl stretching vibration.

Predicted IR Data Summary

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3500 - 3200	O-H Stretch	Alcohol	Strong, Broad
2980 - 2850	C-H Stretch	Alkane (sp ³)	Medium-Strong
1750 - 1735	C=O Stretch	Ester	Strong, Sharp
1300 - 1150	C-O Stretch	Ester	Strong
1150 - 1050	C-O Stretch	Alcohol	Medium-Strong
800 - 600	C-Cl Stretch	Alkyl Halide	Medium-Strong

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

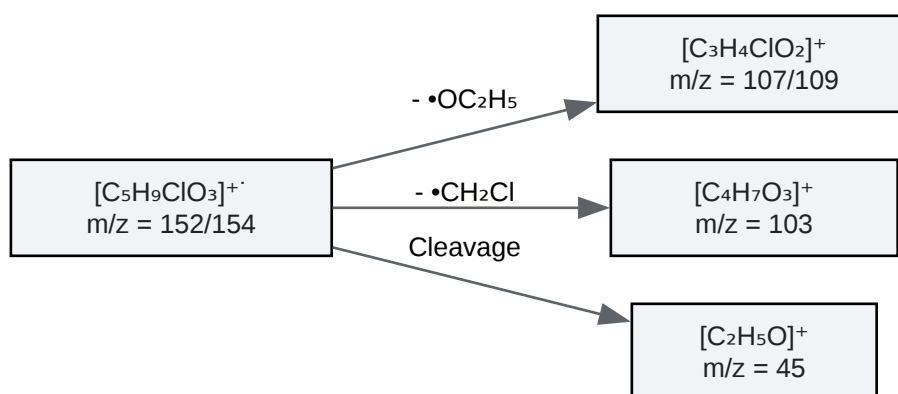
- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The instrument will detect protonated molecules $[M+H]^+$ or adducts with other cations like sodium $[M+Na]^+$.
- **MS/MS Analysis (Optional):** To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Fragmentation Analysis

The molecular weight of **Ethyl 3-chloro-2-hydroxypropanoate** (C₅H₉ClO₃) is 152.58 g/mol [4]. Due to the presence of chlorine, the molecular ion will exhibit a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Key predicted fragmentation pathways include:

- Loss of Ethoxy Radical ($\bullet\text{OCH}_2\text{CH}_3$): Cleavage of the ester C-O bond can lead to a fragment with $m/z = 107/109$.
- Loss of Ethyl Group ($\bullet\text{CH}_2\text{CH}_3$): Fragmentation can result in the loss of an ethyl radical, leading to a fragment.
- Alpha-Cleavage: The bond adjacent to the hydroxyl group can break, leading to the loss of the chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$), resulting in a fragment at $m/z = 103$.
- McLafferty Rearrangement: While less common for esters without gamma-protons, other complex rearrangements are possible.



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Caption: Predicted major fragmentation pathways for **Ethyl 3-chloro-2-hydroxypropanoate** in MS.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for **Ethyl 3-chloro-2-hydroxypropanoate**. The expected ^1H and ^{13}C NMR shifts, characteristic IR absorption frequencies, and likely mass spectrometry fragmentation patterns have been systematically analyzed. These predictions are grounded in fundamental spectroscopic principles and supported by data from structurally analogous compounds. This comprehensive dataset serves as a crucial tool for any scientist working with this important chemical intermediate, facilitating its unambiguous identification and characterization in a research or development setting.

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- To cite this document: BenchChem. [Spectroscopic data of Ethyl 3-chloro-2-hydroxypropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121824/docs#spectroscopic-data-of-ethyl-3-chloro-2-hydroxypropanoate>]

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